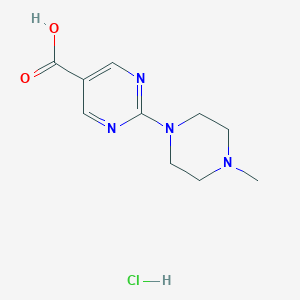

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride

Description

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride (CAS: 924834-88-8) is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperazine group at position 2 and a carboxylic acid at position 3. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. The compound is structurally related to kinase inhibitors and intermediates in drug discovery, leveraging the pyrimidine scaffold’s ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16;/h6-7H,2-5H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXRSDMGJPEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride typically involves the reaction of 4-methylpiperazine with pyrimidine-5-carboxylic acid under specific conditions. One common method includes the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the coupling of the amine and carboxylic acid precursors . The reaction is carried out in an organic solvent such as pyridine, which helps to bind the hydrogen chloride liberated during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research indicates that certain modifications to the pyrimidine structure can enhance cytotoxicity against specific cancers, including breast and colon cancer .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It has been tested against several bacterial strains, demonstrating moderate to strong antibacterial activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal reported the synthesis and evaluation of novel derivatives based on the structure of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. The derivatives were tested for their efficacy against human cancer cell lines, revealing significant apoptotic effects and a potential mechanism involving cell cycle arrest .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of this compound. The synthesized derivatives were subjected to disc diffusion tests against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited strong inhibitory effects, suggesting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the base compound can influence its biological activity. Variations in substituents on the piperazine or pyrimidine rings have been linked to enhanced potency against specific targets, making it an important area for future research.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory. The compound’s interaction with acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds:

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic Acid (CAS: 924834-88-8) Structural Difference: Methyl group at pyrimidine position 4 instead of hydrogen.

LY2409881 Hydrochloride

- Structure : Contains a benzo[b]thiophene group and cyclopropylamide, with a 4-methylpiperazine-linked pyrimidine.

- Function : A kinase inhibitor with enhanced lipophilicity due to the thiophene and cyclopropyl groups, improving membrane permeability compared to the target compound .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester

- Structure : Trifluoromethyl groups at pyrimidine position 2 and pyridine substituent.

- Impact : Increased metabolic stability and electronegativity, suitable for agrochemical or antiviral applications .

4-({[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methyl}amino)quinoline-3-carboxylic Acid Hydrochloride Structure: Quinoline core instead of pyrimidine.

Physicochemical Properties

| Compound Name | Molecular Formula | Key Substituents | Solubility (HCl Salt) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₄ClN₅O₂ | 4-Methylpiperazine, COOH | High | 1.2 |

| 4-Methyl Analog (CAS 924834-88-8) | C₁₁H₁₆N₅O₂ | 4-Methylpyrimidine, COOH | Moderate | 1.5 |

| LY2409881 Hydrochloride | C₂₄H₂₉ClN₆OS·HCl | Benzo[b]thiophene, Cyclopropylamide | Low | 3.8 |

| Trifluoromethyl Pyrimidine Ester | C₁₄H₁₂F₆N₂O₂ | CF₃ groups, Ethyl Ester | Low | 2.9 |

Notes:

Biological Activity

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride (CAS Number: 1019115-09-3) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects.

- Molecular Formula : C10H14N4O2

- Molecular Weight : 222.24 g/mol

- CAS Number : 1019115-09-3

Biological Activity

The biological activity of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride has been investigated in several studies, highlighting its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 26 | Induction of apoptosis |

| MCF-7 (breast cancer) | 0.46 | Inhibition of Aurora-A kinase |

| HepG2 (liver cancer) | 0.71 | Antiproliferative effects |

The compound's mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride has shown promise in reducing inflammatory responses. It has been suggested that the compound may modulate pathways involving cytokines and inflammatory mediators, thereby alleviating conditions characterized by excessive inflammation .

Case Studies and Research Findings

-

Study on Antitumor Activity :

A comprehensive study evaluated various derivatives of pyrimidine compounds, including 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride. The results demonstrated significant antiproliferative effects across multiple cancer cell lines, with IC50 values ranging from sub-micromolar to micromolar concentrations . -

Mechanistic Insights :

Investigations into the compound's mechanism revealed that it interacts with specific kinases involved in cell signaling pathways, suggesting a potential role as a targeted therapy for cancers that exhibit dysregulated kinase activity . -

Safety Profile :

Safety assessments indicate that while the compound exhibits potent biological activity, its safety profile needs thorough evaluation through preclinical studies to determine toxicity levels and therapeutic indices .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrimidine and piperazine moieties. -NMR signals for the methyl group on piperazine (~2.3 ppm) and aromatic protons (~8.5 ppm) are critical .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water (0.1% TFA) gradient .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (m/z 292.2 for [M+H]) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD’s workflow combines computational screening of reaction conditions (e.g., solvent polarity, catalysts) with experimental validation .

- Molecular Docking : Dock derivatives into target proteins (e.g., acetylcholinesterase) using AutoDock Vina. Prioritize compounds with strong binding affinity (ΔG < -8 kcal/mol) and validate via kinetic assays .

- Data Integration : Apply machine learning to correlate electronic parameters (e.g., HOMO/LUMO energies) with experimental yields .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS. For example, low oral absorption may require formulation with cyclodextrins or lipid nanoparticles .

- Metabolite Identification : Use hepatocyte assays to identify active/inactive metabolites. Adjust dosing regimens if first-pass metabolism reduces efficacy .

- Species-Specific Factors : Compare protein binding (e.g., plasma albumin) across species to explain divergent IC values .

Research Design Considerations

Q. How to design experiments to analyze structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substitutions on the pyrimidine (e.g., Cl, OMe) and piperazine (e.g., aryl groups) .

- Biological Assays : Test inhibition of acetylcholinesterase (Ellman’s method) and compare IC values. Use ANOVA to identify statistically significant trends (p < 0.05) .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to visualize electrostatic/hydrophobic contributions to activity .

Q. What experimental controls are essential for stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 1–13) for 72 hours. Monitor degradation via HPLC .

- Reference Standards : Use USP-grade reference materials to quantify degradation products .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze monthly for potency loss .

Contradiction Analysis Framework

Q. How to address conflicting solubility data in different solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, water, ethanol, and DCM. Use shake-flask method with UV quantification (λ = 275 nm) .

- pH-Dependent Solubility : Adjust pH (2–10) and measure solubility. Poor water solubility at neutral pH may require salt formation (e.g., sodium salt) .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain discrepancies (e.g., hydrogen bonding in DMSO vs. water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.